Calcium tellurate

Overview

Description

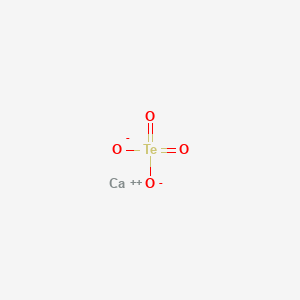

Calcium tellurate (CaO₄Te) is an inorganic compound with a molecular weight of 231.68 g/mol . It is synthesized by heating tellurium dioxide (TeO₂) with calcium hydroxide (Ca(OH)₂) at 975°C under aerobic conditions, followed by treatment with nitric acid to isolate telluric acid (H₆TeO₆) . The compound is available in high-purity grades (2N–5N) and is used as a precursor for telluric acid synthesis and in materials science . Its insolubility in water distinguishes it from alkali metal tellurates, which are more soluble .

Preparation Methods

Synthetic Routes and Reaction Conditions

Calcium tellurate can be synthesized through several methods. One common approach involves the reaction of calcium chloride (CaCl₂) with telluric acid (H₆TeO₆) in an aqueous solution. The reaction typically proceeds as follows: [ \text{CaCl}_2 + \text{H}_6\text{TeO}_6 \rightarrow \text{CaTeO}_4 + 2\text{HCl} + 2\text{H}_2\text{O} ]

The resulting this compound precipitates out of the solution and can be collected by filtration and dried. Another method involves the solid-state reaction of calcium oxide (CaO) with tellurium dioxide (TeO₂) at high temperatures.

Industrial Production Methods

Industrial production of this compound is less common due to its limited demand. when required, it can be produced using similar methods as described above, with careful control of reaction conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Calcium tellurate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to lower oxidation state tellurium compounds.

Substitution: this compound can participate in substitution reactions where the tellurate ion is replaced by other anions.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrazine (N₂H₄) are commonly employed.

Substitution: Reactions with other metal salts can lead to the formation of different tellurate compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher oxidation state tellurium compounds, while reduction can produce elemental tellurium or lower oxidation state tellurium compounds.

Scientific Research Applications

Chemical Applications

Calcium tellurate serves as a precursor for synthesizing other tellurium compounds and plays a significant role in various chemical reactions. Its utility in chemistry can be summarized as follows:

- Synthesis of Tellurium Compounds : this compound is often used as a starting material to produce higher oxidation state tellurium compounds through oxidation reactions.

- Reagent in Chemical Reactions : It acts as a reagent in redox and substitution reactions, facilitating the transformation of other chemical species.

Biological Applications

Research into the biological activities of this compound is ongoing, with several promising findings:

- Antimicrobial Properties : Studies have indicated that this compound may exhibit antimicrobial properties, particularly against certain bacterial strains. This is linked to its ability to interact with thiol groups in proteins, leading to biochemical effects that could be leveraged for therapeutic applications .

- Potential Drug Development : There is ongoing investigation into the use of this compound in developing new drugs or diagnostic agents, particularly due to its interactions with biological systems.

| Study | Findings | Implications |

|---|---|---|

| Laden & Porter (2001) | Inhibition of cysteine proteases by Te(IV) derivatives | Potential therapeutic applications in cancer treatment |

| Albeck et al. (1998) | Interaction with endogenous thiols | Understanding toxicity mechanisms |

| PMC4090446 (2014) | Acute poisoning case studies | Need for safety regulations regarding exposure levels |

| PMC8779313 (2022) | Tellurite resistance mechanisms in bacteria | Development of novel antimicrobial strategies |

Industrial Applications

In industry, this compound finds use in several manufacturing processes:

- Glass and Ceramics Production : It is utilized in the production of specific types of glass and ceramics, enhancing their properties.

- Semiconductors and Electronics : The compound plays a role in producing semiconductors and other electronic components due to its unique electrical properties .

Material Science Applications

Recent studies have highlighted the potential of this compound in material science:

- Thermoelectric Materials : Calcium-doped compounds are being investigated for their thermoelectric properties. Research indicates that calcium doping can modify the electronic structure of materials like lanthanum telluride (La₃−xCaₓTe₄), enhancing their thermoelectric performance .

Data Table: Thermoelectric Properties of Calcium-Doped Compounds

| Composition | Carrier Concentration (×10²¹ cm⁻³) | Lattice Parameter (Å) |

|---|---|---|

| La₃Te₄ | 0.75 | 9.626(1) |

| La₂CaTe₄ | 0.80 | 9.628(1) |

| LaCa₂Te₄ | 0.85 | 9.630(1) |

Future Directions and Research Opportunities

The ongoing research into this compound emphasizes its potential across various fields:

- Expanded Biological Research : Further studies are needed to elucidate the mechanisms by which this compound interacts with biological systems.

- Enhanced Industrial Processes : Investigating more efficient production methods for this compound could lead to broader industrial applications.

- Material Innovations : Continued exploration into its thermoelectric properties may yield new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism by which calcium tellurate exerts its effects depends on the specific application. In chemical reactions, it acts as a source of tellurate ions, which can participate in various redox and substitution reactions. In biological systems, its mechanism of action is less well understood and is the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Alkali Metal Tellurates

Sodium Tellurate (Na₂TeO₄)

- Synthesis : Produced by oxidizing sodium tellurite (Na₂TeO₃) or reacting telluric acid with NaOH .

- Properties : Highly soluble in water; acts as a strong oxidizing agent.

- Structure: Monomeric TeO₄²⁻ anions dominate in aqueous solutions, unlike trimeric species observed in cesium tellurates .

Potassium Tellurate (K₂TeO₄·5H₂O)

- Synthesis : Trituration of TeO₂ with potassium salts .

- Applications : Historically used in homeopathy (e.g., Kali Telluricum) .

- Stability : Hydrated crystalline structure enhances stability compared to anhydrous forms.

| Property | Calcium Tellurate | Sodium Tellurate | Potassium Tellurate |

|---|---|---|---|

| Formula | CaO₄Te | Na₂TeO₄ | K₂TeO₄·5H₂O |

| Molecular Weight | 231.68 | 237.58 | 403.92 |

| Solubility | Insoluble | High | Moderate |

| Primary Use | Telluric acid precursor | Oxidizing agent | Homeopathic remedies |

Comparison with Transition Metal Tellurates

Cadmium Tellurate (CdTeO₄)

- Structure : Features square-pyramidal TeO₄²⁻ anions coordinated to Cd²⁺ ions, with secondary Te···O bonds influencing crystal packing .

- Synthesis : Grown via crystal growth methods, often involving hexachlorotellurate(IV) complexes .

- Applications : Studied for its structural properties in materials science.

Key Differences

- Solubility : Cadmium tellurate has low solubility, similar to this compound, but distinct from alkali metal tellurates.

- Coordination Chemistry : Transition metal tellurates exhibit more complex secondary bonding networks compared to alkaline earth variants .

Comparison with Organotellurates

AS101 (Ammonium Trichloro Tellurate)

- Formula: C₂H₄Cl₃NO₄Te .

- Applications: Immunomodulator and bactericidal agent; notable for stability in aqueous solutions .

- Biological Relevance: Unlike inorganic tellurates, AS101 interacts with immune cells, highlighting the functional divergence between organic and inorganic tellurium compounds .

| Property | This compound | AS101 |

|---|---|---|

| Solubility | Insoluble | Water-soluble |

| Bioactivity | Limited data | High (immunomodulation) |

| Structure | Inorganic lattice | Complex organometallic |

Comparison with Selenates and Sulfates

- Oxidizing Power: Tellurates (TeO₄²⁻) are stronger oxidizers than selenates (SeO₄²⁻) and sulfates (SO₄²⁻) due to lower reduction potentials .

- Bond Stability : Te–O bonds (234 kJ/mol) are weaker than Se–O (272 kJ/mol) and S–O (358 kJ/mol), leading to higher reactivity and lower thermal stability in tellurates .

- Aqueous Speciation: Tellurates form trimeric species (e.g., Te₃O₁₀²⁻) in solution, unlike selenates/sulfates, which remain monomeric .

Structural and Spectroscopic Differences

- Crystal Structures : this compound’s structure is less documented, but analogous tellurates (e.g., Cs₂Te₃O₁₀) exhibit linear/trimeric anions stabilized by large cations . Transition metal tellurates (e.g., CdTeO₄) adopt square-pyramidal geometries .

- NMR Signatures: ¹²⁵Te NMR reveals distinct chemical shifts for monomeric (δ ~600 ppm) vs. trimeric tellurates (δ ~300 ppm) .

Biological Activity

Calcium tellurate (CaTeO₄) is an inorganic compound that belongs to the class of tellurium compounds. While tellurium is often regarded as a toxic element, recent studies have begun to elucidate the biological activities and potential therapeutic applications of its compounds, including this compound. This article explores the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and implications for health.

Overview of Tellurium Compounds

Tellurium compounds have garnered attention due to their unique properties and potential biological activities. They are known to interact with thiol groups in proteins, which can lead to various biochemical effects. Tellurium itself is classified as a non-essential trace element and is recognized for its toxicity at certain concentrations. However, some tellurium compounds exhibit beneficial properties, particularly in microbial resistance and immunomodulation .

Interaction with Thiols

This compound, like other tellurium compounds, is believed to exert its biological effects through interactions with thiol-containing molecules. This interaction can lead to the inhibition of cysteine proteases, which are critical for various cellular processes. Studies have shown that tellurite ions can induce alterations in erythrocyte membranes and affect cellular signaling pathways by targeting thiol groups .

Calcium Signaling

Research indicates that calcium ions (Ca²⁺) play a crucial role in the resistance mechanisms against tellurite toxicity. For instance, certain bacterial strains have developed resistance to tellurite by utilizing calcium signaling pathways. The presence of calcium-binding proteins, such as KP-TerD from Klebsiella pneumoniae, suggests that calcium may facilitate tellurite resistance by modulating cellular responses to oxidative stress .

Toxicological Profile

Despite its potential benefits, this compound poses risks due to its toxicity. Case studies involving sodium tellurite exposure have illustrated acute symptoms such as garlic odor in breath and skin discoloration due to tellurium accumulation in tissues . The toxicological effects observed include:

- Acute Toxicity : Symptoms such as gastrointestinal distress, respiratory issues, and neurological signs.

- Chronic Exposure : Long-term exposure may lead to organ damage, particularly in the liver and kidneys.

Case Study 1: Accidental Poisoning

A historical case reported three individuals who experienced acute poisoning from sodium tellurite, leading to severe symptoms including cyanosis and altered consciousness. Histological examinations revealed fatty degeneration in the liver and other organs . This case highlights the potential dangers associated with high doses of tellurium compounds.

Case Study 2: Microbial Resistance

A study on Pseudomonas citronellolis demonstrated that this bacterium could resist high concentrations of tellurite (up to 250 μg/mL). The resistance was attributed to a gene cluster (terZABCDE) that facilitated the detoxification process. This finding underscores the dual nature of tellurium compounds as both toxic agents and potential antimicrobial agents .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

| Study | Findings | Implications |

|---|---|---|

| Laden & Porter (2001) | Inhibition of cysteine proteases by Te(IV) derivatives | Potential therapeutic applications in cancer treatment |

| Albeck et al. (1998) | Interaction with endogenous thiols | Understanding toxicity mechanisms |

| PMC4090446 (2014) | Acute poisoning case studies | Need for safety regulations regarding exposure levels |

| PMC8779313 (2022) | Tellurite resistance mechanisms in bacteria | Development of novel antimicrobial strategies |

Q & A

Q. Basic: What are the established methods for synthesizing high-purity calcium tellurate (CaTeO₄) in laboratory settings?

Methodological Answer:

this compound can be synthesized via:

- Acid-base reaction : Reacting telluric acid (H₆TeO₆) with calcium hydroxide (Ca(OH)₂) in aqueous medium, followed by crystallization .

- Thermal decomposition : Calcining precursors like calcium carbonate (CaCO₃) and tellurium oxide (TeO₂) at high temperatures (e.g., 600–800°C). Infrared (IR) spectroscopy (peak at 871 cm⁻¹) confirms CaTeO₄ formation post-calcination .

Critical Steps : - Use stoichiometric ratios and controlled pH for acid-base reactions.

- Monitor calcination temperature to avoid secondary phases.

Q. Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound's structure and purity?

Methodological Answer:

- IR Spectroscopy : Identifies Te-O bonding (e.g., 871 cm⁻¹ for TeO₄²⁻ tetrahedra) .

- X-ray Diffraction (XRD) : Confirms crystallinity and phase purity; compares lattice parameters with literature .

- Heteronuclear NMR : Resolves local electronic environments (e.g., ¹²⁵Te NMR for tellurate speciation) .

- Elemental Analysis : Validates stoichiometry via inductively coupled plasma mass spectrometry (ICP-MS).

Q. Advanced: How can researchers resolve contradictions in reported optical/electrical properties of this compound derived from different synthesis protocols?

Methodological Answer:

Contradictions often arise from variations in:

- Synthesis conditions (e.g., temperature, precursor purity).

- Doping/substitution (e.g., metal ions altering charge transport).

Strategies : - Perform controlled experiments isolating variables (e.g., fixed calcination temperature with varying dwell times).

- Use complementary techniques (e.g., UV-Vis for optical gaps, impedance spectroscopy for conductivity) .

- Cross-reference with studies on analogous systems (e.g., nickel-doped copper tellurate) to identify trends .

Q. Advanced: What experimental design considerations are necessary when studying doping effects on this compound's properties?

Methodological Answer:

- Doping Ratio : Systematically vary dopant concentrations (e.g., 1–10 mol%) to observe threshold effects.

- Characterization Suite : Combine XRD (structural integrity), XPS (oxidation states), and photoluminescence (defect analysis).

- Control Groups : Include undoped CaTeO₄ for baseline comparison.

- Statistical Validation : Replicate experiments to assess reproducibility, as seen in nickel-substituted tellurate studies .

Q. Basic: What are the key chemical and physical properties of this compound relevant to materials science research?

Key Properties :

- Oxidizing Capacity : Acts as a strong oxidizer in redox reactions .

- Thermal Stability : Decomposes above 800°C, suitable for high-temperature applications .

- Crystalline Structure : Tetrahedral TeO₄²⁻ units (confirmed via IR/XRD) influence ionic conductivity .

Q. Advanced: How can reaction mechanisms involving this compound be analyzed using kinetic and thermodynamic data?

Methodological Answer:

- Kinetic Studies : Monitor reaction rates under varying [OH⁻] and [H₄TeO₆²⁻] using stopped-flow techniques. Plot 1/kₒbₛ vs. [tellurate] to identify pre-equilibrium steps .

- Thermodynamic Modeling : Calculate activation parameters (Δ‡H, Δ‡S) via Eyring plots.

- Computational Support : Use density functional theory (DFT) to validate intermediate species .

Q. Basic: What are the best practices for ensuring reproducibility in this compound synthesis and characterization?

Methodological Answer:

- Detailed Protocols : Specify exact molar ratios, heating rates, and instrumentation settings .

- Supplementary Data : Provide raw XRD/IR spectra and elemental analysis reports in appendices .

- Replication : Independent validation by lab members or collaborators to confirm results .

Q. Advanced: What interdisciplinary approaches integrate this compound into novel functional materials?

Methodological Answer:

- Semiconductor Composites : Blend CaTeO₄ with metal oxides (e.g., TiO₂) for photocatalysis .

- Glass-Ceramics : Incorporate into lead-vanadate-tellurate glasses for optical applications (e.g., nonlinear optics) .

- Biological Probes : Functionalize CaTeO₄ nanoparticles for microbial detection (analogous to potassium tellurate’s use in bacterial differentiation) .

Properties

IUPAC Name |

calcium;tellurate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ca.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSGBJEHIEKGACU-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Te](=O)(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaTeO4, CaO4Te | |

| Record name | calcium tellurate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20929986 | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13812-57-2, 15852-09-2 | |

| Record name | Telluric acid (H2TeO3), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013812572 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015852092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telluric acid (H2TeO4), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium tellurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20929986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium tellurium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium tellurium trioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.040 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.